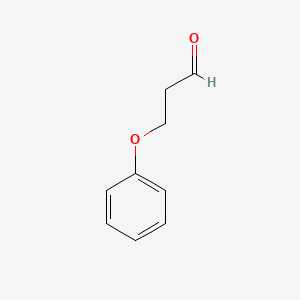
4-((1H-imidazol-1-yl)methyl)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1H-imidazol-1-yl)methyl)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzamide is a complex organic compound that features both imidazole and triazine functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole derivative: This step involves the reaction of imidazole with a suitable alkylating agent to introduce the imidazol-1-ylmethyl group.
Formation of the triazine derivative: This step involves the reaction of cyanuric chloride with dimethylamine to form the 4,6-bis(dimethylamino)-1,3,5-triazine moiety.
Coupling reaction: The final step involves coupling the imidazole and triazine derivatives with a benzamide precursor under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
化学反应分析
Types of Reactions
4-((1H-imidazol-1-yl)methyl)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under strong oxidative conditions.
Reduction: The triazine ring can be reduced under suitable reducing conditions.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Substituted benzamide derivatives.
科学研究应用
4-((1H-imidazol-1-yl)methyl)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Used in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzamide depends on its specific application. For example:
Enzyme inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor modulation: The compound may interact with a receptor, altering its conformation and affecting signal transduction pathways.
相似化合物的比较
Similar Compounds
4-((1H-imidazol-1-yl)methyl)-N-(benzyl)benzamide: Similar structure but lacks the triazine moiety.
N-(4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)benzamide: Similar structure but lacks the imidazole moiety.
Uniqueness
4-((1H-imidazol-1-yl)methyl)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzamide is unique due to the presence of both imidazole and triazine functional groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a compound of significant interest.
属性
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O/c1-25(2)18-22-16(23-19(24-18)26(3)4)11-21-17(28)15-7-5-14(6-8-15)12-27-10-9-20-13-27/h5-10,13H,11-12H2,1-4H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECUJSCCJUMGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)CN3C=CN=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2668126.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2668127.png)
![1-(4-fluorophenyl)-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2668129.png)
![N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE](/img/structure/B2668130.png)



![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine](/img/structure/B2668136.png)


